コハク酸塩

説明

BDH succinate salt involves compounds where BDH (a term that may refer to a specific organic donor molecule in the context of chemical research) is combined with succinate, a dicarboxylate ion derived from succinic acid. This combination can lead to various coordination polymers and radical cation salts with distinct properties and applications, particularly in materials science and chemistry.

Synthesis Analysis

The synthesis of BDH succinate-based compounds can involve various methods, including slow diffusion techniques and reactions with specific metal ions. For instance, coordination polymers of Cd(II) have been synthesized using substituted bent N,N'-donor ligand and aliphatic dicarboxylate disodium succinate, showcasing a method to create porous 3D frameworks and 1D chain structures (Maity et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of BDH succinate salts reveals a variety of configurations, including 1D chain and 3D porous structures. Single-crystal X-ray diffraction analysis is commonly used to elucidate these structures, providing insights into their complex arrangements and the interactions between their components (Maity et al., 2015).

Chemical Reactions and Properties

BDH succinate salts engage in interesting chemical reactions, such as anion exchange properties and sorption of gases like CO2. These reactions underline the potential utility of these compounds in areas such as gas sorption and photoluminescence (Maity et al., 2015).

Physical Properties Analysis

The physical properties of BDH succinate salts, such as thermal stability and crystallinity, are crucial for their potential applications. Thermal gravimetric analysis (TGA) and powder X-ray diffraction (PXRD) studies help assess these properties, indicating the conditions under which these compounds maintain their integrity (Maity et al., 2015).

Chemical Properties Analysis

The chemical properties of BDH succinate salts, including their reactivity and interaction with other molecules, play a significant role in determining their applications. Studies on their anion exchange capabilities and responsiveness to external stimuli like light or temperature can provide valuable information for designing materials with specific functionalities (Maity et al., 2015).

科学的研究の応用

実験室研究のための分析ツール

BDH®試薬の包括的なラインナップの一部であるコハク酸塩は、実験室研究のための分析ツールとして使用されてきました . これらの試薬は、さまざまな厳しいアプリケーションにおける実験室研究、現場での試験、および品質管理で、汎用性と価値のために使用されてきました .

生合成試薬

コハク酸塩は、生合成試薬として使用される可能性があります . VWR Chemicals BDH 生合成グレード試薬は、研究および生産におけるオリゴヌクレオチド合成のニーズに合わせて特別に設計されています .

緩衝剤

コハク酸塩は、pH緩衝液の調製に使用できます . VWR Chemicals BDH pH緩衝液シリーズは、pH1から12までの全範囲を網羅しています .

分光法用無機標準物質

コハク酸塩は、分光分析用の無機標準物質の調製に使用できます . VWR Chemicals BDH標準物質は、低ppt(parts-per-billion)からppq(parts-per-quadrillion)の範囲での検出限界を満たすように製造されています .

医薬品合成の出発物質

コハク酸塩は、COVID-19の治療に使用される医薬品であるロピナビル合成の出発物質として使用されます . 合成には、アミド化、アミノ脱保護、アミド化の3段階の反応が含まれます

Safety and Hazards

作用機序

Target of Action

The primary target of BDH succinate salt is β-Hydroxybutyrate dehydrogenase (BDH) . BDH is an enzyme that plays a crucial role in the metabolism of β-Hydroxybutyrate (βOHB), a ketone body .

Mode of Action

BDH succinate salt interacts with its target, BDH, to facilitate the metabolism of βOHB . The metabolism of βOHB by BDH produces NADH inside the mitochondria, while the second step of its metabolism catalyzed by SCOT (succinyl-CoA: 3-oxoacid-CoA transferase) produces succinate .

Biochemical Pathways

The action of BDH succinate salt affects the ketone body metabolism pathway . In this pathway, βOHB is oxidized as a brain fuel. Although its contribution to energy metabolism in the healthy brain is minimal, it is an interesting metabolite with direct and collateral effects .

Pharmacokinetics

It is known that βohb, the molecule that bdh succinate salt helps metabolize, is synthesized in the liver from the oxidation of fatty acids or catabolism of amino acids . It is then metabolized in the mitochondria of all brain cell types, although uptake across the blood-brain barrier is a metabolic control point .

Result of Action

The action of BDH succinate salt leads to the production of NADH and succinate in the mitochondria . βOHB can alter the NAD+/NADH and Q/QH2 couples and reduce the production of mitochondrial reactive oxygen species . It can also directly interact as a signaling molecule, influencing the opening of K+ channels and regulation of Ca2+ channels .

Action Environment

The action, efficacy, and stability of BDH succinate salt can be influenced by various environmental factors. For instance, the availability of βOHB in the brain, which BDH succinate salt helps metabolize, is controlled by the blood-brain barrier . Therefore, factors that affect the permeability of the blood-brain barrier could potentially influence the action of BDH succinate salt.

特性

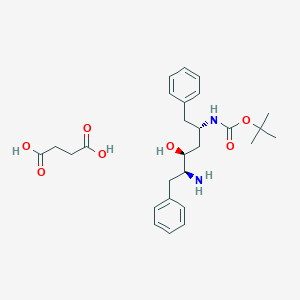

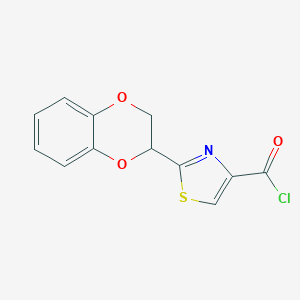

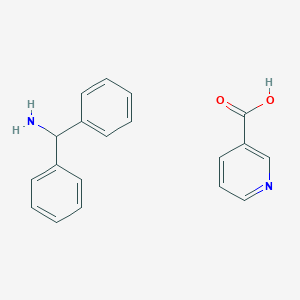

IUPAC Name |

butanedioic acid;tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C23H32N2O3.C4H6O4/c2*1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h2*4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)/t2*19-,20-,21-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGICBLJBHDBSG-VVQWQMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H70N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183388-64-9 | |

| Record name | 5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane hemisuccinate, (2S,3S,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183388649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, compd. with 1,1-dimethylethyl [(1S,3S,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TERT-BUTYLOXYCARBONYLAMINO-2-AMINO-3-HYDROXY-1,6-DIPHENYLHEXANE HEMISUCCINATE, (2S,3S,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W07J0Z39C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

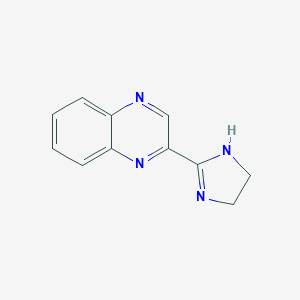

![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)

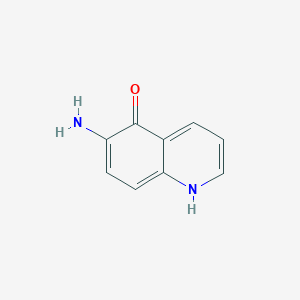

![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)